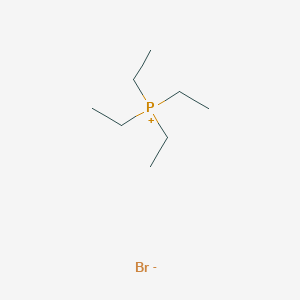
2,5-Dibromo-3-methoxypyrazine
Vue d'ensemble
Description
2,5-Dibromo-3-methoxypyrazine is a chemical compound with the molecular formula C5H4Br2N2O and a molecular weight of 267.91 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-methoxypyrazine involves a reaction of 2,5-dibromopyrazine in tetrahydrofuran at 0 - 20°C for 37.3 hours . Sodium methoxide is added dropwise over 18 minutes .Molecular Structure Analysis
The InChI code for 2,5-Dibromo-3-methoxypyrazine is 1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2,5-Dibromo-3-methoxypyrazine is a solid substance with a molecular weight of 267.91 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Analysis in Wine and Food Products
2,5-Dimethyl-3-methoxypyrazine is a significant flavor compound found in various matrices, including wine and food products. Its identification and quantification are essential for understanding its role in the flavor profile of these products. Studies have developed sensitive analytical methods, like gas chromatography-mass spectrometry (GC-MS), for its detection and quantification in complex matrices like wine. For instance, Slabizki et al. (2014) demonstrated the importance of chromatographic separation for accurate identification of similar flavor compounds in wine, emphasizing the role of 2,5-dimethyl-3-methoxypyrazine in imparting specific aromas (Slabizki et al., 2014).
Influence on Wine Aroma
This compound is known for contributing to the typical vegetative character of wines, particularly in certain grape varieties. Research by Alberts et al. (2016) and others has explored its concentration in wines and the factors influencing its presence, including grape maturity, climate, and geographical origin. These studies underscore its significant impact on the sensory characteristics of wines (Alberts et al., 2016).
Environmental and Viticultural Factors
Research has also focused on how environmental and viticultural practices influence the levels of this compound in grapes, musts, and wines. Factors like light exposure, grape maturation, and vinification processes play a crucial role in determining its concentration. Sidhu et al. (2015) provided a comprehensive overview of these factors and their impact on wine flavor and aroma (Sidhu et al., 2015).
Remediation Techniques
In some instances, the concentration of methoxypyrazines, including 2,5-dimethyl-3-methoxypyrazine, can be undesirably high in wines, necessitating remediation techniques. Research by Pickering et al. (2010) and others have investigated methods like using cork and synthetic closures to reduce their concentration in wines, highlighting the practical applications of managing these compounds in the wine industry (Pickering et al., 2010).
Biosynthesis and Metabolism in Grapes
Understanding the biosynthesis and metabolism of 2,5-dimethyl-3-methoxypyrazine in grapes is crucial for grape growers and winemakers. Research has focused on identifying the genetic factors and enzymatic processes involved in its production in grape berries, which is vital for manipulating its levels for desired wine profiles. Lei et al. (2018) reviewed the current understanding and research directions in this field (Lei et al., 2018).
Sensory Impact and Thresholds
The sensory impact of 2,5-dimethyl-3-methoxypyrazine on wine aroma and flavor has been a subject of research. Studies like those by Botezatu and Pickering (2012) have investigated its detection thresholds and how it influences the overall sensory profile of wines, contributing to our understanding of its role in wine quality (Botezatu & Pickering, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2,5-dibromo-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCBMEAEKQVQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456715 | |
| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methoxypyrazine | |
CAS RN |
489431-66-5 | |
| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)



![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)
